molecular formula C11H11ClN4O2S2 B2904987 N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097926-72-0

N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B2904987
CAS No.: 2097926-72-0
M. Wt: 330.81
InChI Key: GFETVTPBUZACBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(5-Chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine is a sulfonamide derivative featuring an azetidine ring linked to a pyridazine amine and a 5-chlorothiophene sulfonyl group. This compound is of interest due to its structural hybrid of nitrogen-containing heterocycles and sulfonyl pharmacophores, which are common in bioactive molecules targeting enzymes or receptors. Below, we compare its structural and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S2/c12-9-3-4-11(19-9)20(17,18)16-6-8(7-16)14-10-2-1-5-13-15-10/h1-5,8H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFETVTPBUZACBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting with the preparation of the azetidin-3-yl core This core can be synthesized through cyclization reactions of appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed for high-yield reactions. The process would be optimized to minimize by-products and ensure the purity of the final product. Safety measures would be strictly followed to handle reactive intermediates and hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Formation of reduced derivatives of the azetidin-3-yl ring.

  • Substitution: Formation of substituted pyridazin-3-amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a pharmacological agent. Studies could investigate its interaction with biological targets and its effects on cellular processes.

Medicine: In medicine, this compound could be investigated for its therapeutic potential. It may be studied for its efficacy in treating various diseases, such as infections or inflammatory conditions.

Industry: In industry, this compound could be used in the development of new materials or chemical products. Its properties may be leveraged in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the pyridazin-3-amine moiety may play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Features

The target compound’s key components include:

  • Azetidine ring : A 3-membered nitrogen-containing ring, conferring conformational rigidity.
  • Pyridazin-3-amine : A diazine heterocycle with two adjacent nitrogen atoms, enabling hydrogen bonding.
Table 1: Structural Comparison with Analogues
Compound Name Core Heterocycle Sulfonyl Group Substituent Molecular Formula Molecular Weight Key References
N-{1-[(5-Chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine (Target) Azetidine 5-Chlorothiophen-2-yl C₁₄H₁₂ClN₅O₂S₂ 393.86* -
N-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine Azetidine 5,6,7,8-Tetrahydronaphthalene C₁₇H₂₀N₄O₂S 344.4
N-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Azetidine 2-Chlorophenyl C₁₃H₁₂ClN₅O₂S 337.78
6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine Piperazine 2,4-Dimethylphenyl C₂₂H₂₄N₆O₂S 444.53
Sch225336 (CB2-selective bis-sulfone) Methanesulfonamide 4-Methoxyphenyl C₂₄H₂₅N₃O₆S₂ 523.60

Key Differentiators

Electronic Effects: The 5-chlorothiophene group introduces electronegativity and lipophilicity, contrasting with ’s 2-chlorophenyl (less electron-withdrawing) or ’s tetrahydronaphthalene (non-polar).

Ring Size : Azetidine’s 3-membered ring (target compound) imposes greater steric strain than piperazine (), affecting binding pocket compatibility.

Heterocycle Diversity: Pyridazine (target) vs.

Q & A

What are the common synthetic routes for N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions:

Intermediate preparation : 5-Chlorothiophene-2-sulfonyl chloride is synthesized via chlorination and sulfonation of thiophene derivatives.

Azetidine functionalization : The azetidin-3-ylamine intermediate undergoes nucleophilic substitution with the sulfonyl chloride group under basic conditions (e.g., K₂CO₃ in THF at 0–25°C) .

Pyridazine coupling : The final amine group is introduced via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, requiring anhydrous conditions and ligands like XPhos .
Key optimizations : Temperature control during sulfonation to avoid side products, and catalyst selection (e.g., Pd(OAc)₂) for coupling efficiency .

What advanced techniques are recommended for resolving structural ambiguities in crystallographic data for this compound?

For high-resolution structural determination:

  • X-ray diffraction using the SHELX suite (SHELXL for refinement, SHELXS for solution) to model the azetidine ring conformation and sulfonyl group geometry .
  • Hydrogen bonding analysis : Graph set analysis (as per Etter’s rules) to map interactions between the pyridazine amine and sulfonyl oxygen, validated via ORTEP-3 for 3D visualization .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling crystal twinning, common in flexible azetidine derivatives .

How can researchers address contradictory biological activity data across different assay systems?

Contradictions often arise from solubility differences or off-target interactions. Methodological solutions :

Solubility profiling : Use co-solvents (e.g., DMSO/PBS mixtures) or PEG-based formulations to maintain consistency across assays .

Target engagement validation : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to the intended target (e.g., kinases or GPCRs) .

Metabolite screening : LC-MS/MS to rule out interference from degradation products .

What strategies improve regioselectivity during functionalization of the pyridazine ring?

Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the desired position .

Catalyst-controlled coupling : Use Pd-PEPPSI catalysts for selective C–H activation at the pyridazine 4-position .

Computational guidance : DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .

How does the sulfonyl group influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?

The sulfonyl group enhances metabolic stability but may reduce membrane permeability. Validation methods :

  • LogP measurement : Shake-flask method with octanol/water partitioning to assess lipophilicity changes .
  • CYP450 inhibition assays : Microsomal incubation with LC-MS detection to evaluate metabolic degradation .
  • MD simulations : AMBER or GROMACS to model sulfonyl interactions with lipid bilayers .

What analytical workflows are recommended for purity assessment and impurity profiling?

HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to quantify the main product and detect sulfonic acid byproducts .

HRMS-ESI : Confirm molecular formula (e.g., [M+H]⁺ = 383.0124 Da) and identify trace impurities via isotopic patterns .

NMR spiking experiments : Add authentic samples of suspected impurities (e.g., unreacted azetidine) to ¹H-NMR spectra for identification .

How can researchers mitigate low yields in the final coupling step?

Catalyst screening : Test Pd-Xantphos or Ni(COD)₂ for improved turnover in C–N bond formation .

Solvent optimization : Replace THF with DMA or diglyme to enhance solubility of the azetidine intermediate .

Microwave assistance : Apply 100–150°C pulsed heating to accelerate sluggish steps (e.g., 30 min vs. 24 h conventional) .

What computational tools are suitable for predicting the compound’s binding mode to biological targets?

Molecular docking : AutoDock Vina or Glide to model interactions with kinase ATP pockets, focusing on hydrogen bonds between pyridazin-3-amine and conserved residues .

MM-PBSA calculations : GROMACS-based free energy analysis to rank binding affinities across structural analogs .

Pharmacophore modeling : MOE or Schrödinger to identify critical features (e.g., sulfonyl H-bond acceptors) for activity .

How can the azetidine ring’s conformation impact target selectivity, and how is this analyzed?

The azetidine puckering (envelope vs. twist) alters spatial positioning of the sulfonyl group. Analysis methods :

  • X-ray constrained molecular dynamics : Correlate crystal structure data (SHELX-refined) with conformational ensembles in solution .
  • NOESY NMR : Detect through-space correlations between azetidine protons and target peptides .
  • SAR studies : Compare activity of azetidine vs. piperidine analogs to isolate ring size effects .

What are the best practices for handling air-sensitive intermediates during synthesis?

Schlenk techniques : Use vacuum/N₂ cycles for sulfonyl chloride reactions .

Stabilizing agents : Add BHT (butylated hydroxytoluene) to THF to prevent peroxide formation .

In situ monitoring : ReactIR with a diamond probe to track intermediate consumption without exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.